molecular formula C22H17N5O2S2 B11443202 2-(benzylamino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

2-(benzylamino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B11443202
M. Wt: 447.5 g/mol
InChI Key: VLIMUJPUIREBTO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5-oxo-N-[(thiophen-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex heterocyclic compound. This compound is notable for its unique structure, which combines a quinazoline core with a thiadiazole ring, and is further functionalized with benzylamino and thiophenylmethyl groups. Such structural features make it a promising candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-5-oxo-N-[(thiophen-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Thiadiazole Ring: This step often involves the reaction of the quinazoline intermediate with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-5-oxo-N-[(thiophen-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The benzylamino and thiophenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

2-(Benzylamino)-5-oxo-N-[(thiophen-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-5-oxo-N-[(thiophen-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring but differ in the fused triazole ring.

    Thiadiazole Derivatives: Various thiadiazole derivatives exhibit similar biological activities but differ in their core structures and functional groups.

Uniqueness

2-(Benzylamino)-5-oxo-N-[(thiophen-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is unique due to its combination of a quinazoline core with a thiadiazole ring, along with specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H17N5O2S2

Molecular Weight

447.5 g/mol

IUPAC Name

2-(benzylamino)-5-oxo-N-(thiophen-2-ylmethyl)-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

InChI

InChI=1S/C22H17N5O2S2/c28-19(23-13-16-7-4-10-30-16)15-8-9-17-18(11-15)25-22-27(20(17)29)26-21(31-22)24-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,28)(H,24,26)

InChI Key

VLIMUJPUIREBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=CS5)N=C3S2

Origin of Product

United States

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